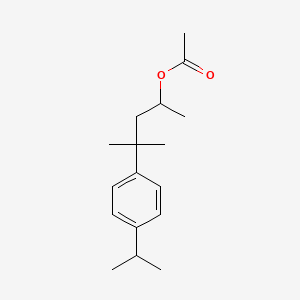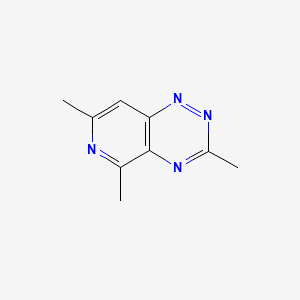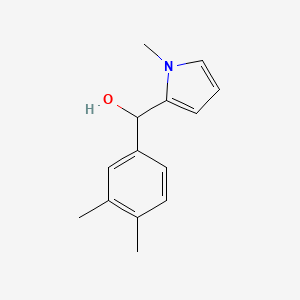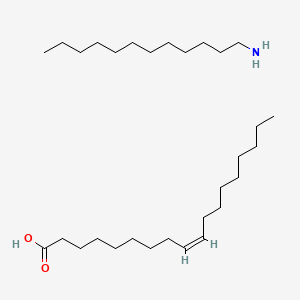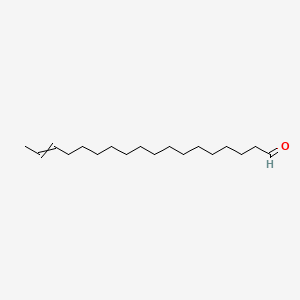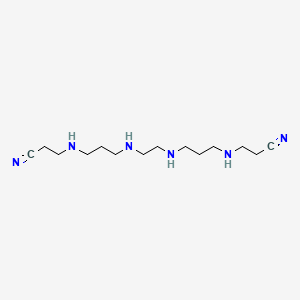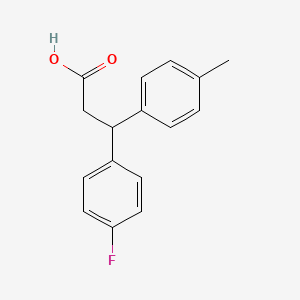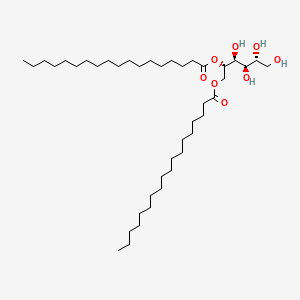
3-Ethyl-2-phenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-phenylpyridine is a chemical compound that belongs to the class of pyridines, which are nitrogen-containing heterocyclic compounds. Pyridines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with an ethyl group at the third position and a phenyl group at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-phenylpyridine with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, allowing the nucleophilic substitution to occur at the desired position.
Another method involves the use of Grignard reagents. In this approach, 2-phenylpyridine is treated with ethylmagnesium bromide, followed by quenching with water or an acid to yield this compound. This method is advantageous due to its high regioselectivity and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are also employed in industrial settings to achieve high yields and selectivity.
化学反应分析
Types of Reactions
3-Ethyl-2-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents. Common reagents for these reactions include halogens, sulfonyl chlorides, and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
科学研究应用
3-Ethyl-2-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: this compound derivatives are explored for their potential use in drug development. Their ability to interact with specific enzymes and receptors makes them promising candidates for pharmaceutical applications.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3-Ethyl-2-phenylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets depend on the specific application and context of use.
相似化合物的比较
3-Ethyl-2-phenylpyridine can be compared with other similar compounds, such as:
2-Phenylpyridine: Lacks the ethyl group at the third position, resulting in different reactivity and biological activity.
3-Methyl-2-phenylpyridine: Contains a methyl group instead of an ethyl group, leading to variations in its chemical and physical properties.
2-Phenyl-3-picoline: Another derivative with different substituents, affecting its overall behavior and applications.
属性
CAS 编号 |
85237-70-3 |
|---|---|
分子式 |
C13H13N |
分子量 |
183.25 g/mol |
IUPAC 名称 |
3-ethyl-2-phenylpyridine |
InChI |
InChI=1S/C13H13N/c1-2-11-9-6-10-14-13(11)12-7-4-3-5-8-12/h3-10H,2H2,1H3 |
InChI 键 |
LAQPYTPYLZTORG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



